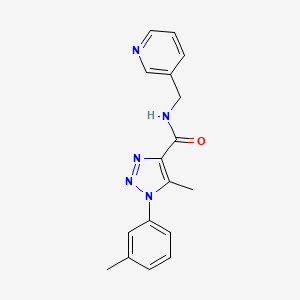

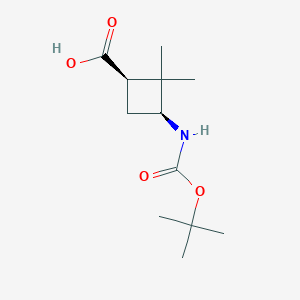

2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that belongs to the class of quinazoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

科学的研究の応用

Antitumor and Antifungal Activities

Novel 4(3H)-quinazolinone derivatives, structurally similar to the chemical , have shown promising antitumor and antifungal activities. For instance, compounds incorporating substituted thiazole moieties have demonstrated high to moderate activity against certain cell lines, as well as significant antifungal effects against Aspergillus ochraceus, highlighting their potential in developing new anticancer and antifungal agents (El-bayouki et al., 2011).

Analgesic and Anti-inflammatory Activities

Research into quinazolinyl acetamides has uncovered compounds with notable analgesic and anti-inflammatory properties. A study identified specific derivatives that outperformed diclofenac sodium in efficacy tests while demonstrating only mild ulcerogenic potential compared to aspirin, suggesting their utility in pain management and anti-inflammatory treatments (Alagarsamy et al., 2015).

Molecular Docking and Spectroscopic Studies

Derivatives of quinazolinone have been subjects of detailed structural and spectroscopic analyses, including DFT studies, FT-IR, and FT-Raman spectroscopy. Molecular docking studies have suggested that some of these compounds might exhibit inhibitory activity against specific protein complexes, such as BRCA2, indicating potential applications in targeted therapy and drug design (El-Azab et al., 2016).

Synthesis and Characterization of Novel Derivatives

The synthesis of new derivatives featuring the quinazolinone core has led to the creation of compounds with unique chemical properties. Such studies contribute to the expansion of available chemical entities for further biological evaluation and potential therapeutic applications (Nguyen et al., 2022).

作用機序

Target of Action

The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are mediators of inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostanoids. This leads to a decrease in the levels of prostaglandins, thromboxanes, and prostacyclins, reducing inflammation and pain.

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostanoids, resulting in reduced inflammation and pain . This makes it potentially useful in the treatment of conditions such as arthritis, where inflammation is a major symptom.

特性

IUPAC Name |

2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-15-10-12-16(13-11-15)23-20(26)14-28-22-24-19-9-5-4-8-18(19)21(27)25(22)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMCLFGKQAVHOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyanocyclopentyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2381372.png)

![2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2381375.png)

![(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381376.png)

![N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine](/img/structure/B2381377.png)

![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)

![N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2381387.png)